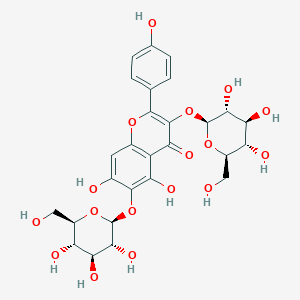

6-Hydroxykaempferol 3,6-diglucoside

Description

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-12-15(32)19(36)21(38)26(41-12)43-24-10(31)5-11-14(17(24)34)18(35)25(23(40-11)8-1-3-9(30)4-2-8)44-27-22(39)20(37)16(33)13(7-29)42-27/h1-5,12-13,15-16,19-22,26-34,36-39H,6-7H2/t12-,13-,15-,16-,19+,20+,21-,22-,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHCVNUAKOTVCJ-DGCOUUTESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Occurrence of 6-Hydroxykaempferol 3,6-diglucoside in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the flavonoid, 6-Hydroxykaempferol (B1588450) 3,6-diglucoside. This document details the primary plant source, quantitative data from scientific literature, comprehensive experimental protocols for its isolation and characterization, and insights into its potential biological activities through signaling pathway diagrams.

Primary Natural Source: Safflower (Carthamus tinctorius L.)

The principal natural reservoir of 6-Hydroxykaempferol 3,6-diglucoside is the flower of Carthamus tinctorius L., commonly known as safflower.[1][2][3] This plant, a member of the Asteraceae family, has a long history of use in traditional medicine and as a natural colorant.[4] The florets of safflower are rich in a variety of flavonoids and quinochalcones, with this compound being a notable constituent among the 6-hydroxykaempferol glycosides present.[5][6]

Quantitative Analysis of 6-Hydroxykaempferol Glycosides in Carthamus tinctorius L.

A comprehensive study by Li Fan et al. (2009) focused on the qualitative and quantitative determination of ten major active components in Carthamus tinctorius L. using high-performance liquid chromatography (HPLC) coupled with a diode array detector. This study successfully quantified eight flavonoids, including 6-hydroxykaempferol 3,6-di-O-beta-glucoside.[1] The analysis of 46 different batches of safflower samples revealed significant variations in the content of these compounds, highlighting the importance of source material in standardization for research and development.[1]

While the full text of this specific study is not publicly available, the inclusion of this compound in this quantitative analysis underscores its status as a significant, albeit variable, component of safflower florets. The table below summarizes the classes of compounds quantified in this pivotal study.

| Compound Class | Specific Compounds Quantified in Carthamus tinctorius L. |

| Flavonoids | Hydroxysafflor yellow A |

| 6-hydroxykaempferol 3,6-di-O-beta-glucoside-7-O-beta-glucuronide | |

| 6-hydroxykaempferol 3,6,7-tri-O-beta-glucoside | |

| 6-hydroxykaempferol 3-O-beta-rutinoside-6-O-beta-glucoside | |

| 6-hydroxykaempferol 3,6-di-O-beta-glucoside | |

| 6-hydroxyapigenin 6-O-glucoside-7-O-glucuronide | |

| Anhydrosafflor yellow B | |

| Kaempferol 3-O-beta-rutinoside | |

| Other Compounds | Guanosine |

| Syringin |

Data synthesized from Li Fan et al., Journal of Chromatography A, 2009.[1]

Experimental Protocols: From Extraction to Isolation

The isolation and purification of this compound from safflower involves a multi-step process. The following protocols are a synthesis of methodologies reported in the scientific literature for the extraction and separation of flavonoid glycosides from Carthamus tinctorius.[7][8][9][10]

Extraction of Flavonoids from Safflower Florets

Objective: To extract a broad spectrum of flavonoid glycosides, including this compound, from dried safflower florets.

Methodology:

-

Plant Material Preparation:

-

Air-dry the collected safflower florets in the shade to preserve thermolabile compounds.

-

Grind the dried florets into a fine powder to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

Macerate the powdered safflower florets with 50% aqueous methanol (B129727).

-

Employ ultrasonication for 60 minutes to enhance extraction efficiency.

-

Filter the extract to remove solid plant material.

-

Repeat the extraction process on the residue to ensure maximum yield.

-

Combine the filtrates and concentrate them under reduced pressure to obtain a crude extract.

-

Purification of this compound

Objective: To isolate this compound from the crude extract using chromatographic techniques.

Methodology:

-

Medium Pressure Liquid Chromatography (MPLC):

-

Subject the crude extract to ODS (octadecylsilane) medium pressure liquid chromatography.

-

Elute with a gradient of methanol in water to perform an initial fractionation of the extract based on polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the target compound, as identified by comparison with a reference standard or by LC-MS analysis.

-

Further purify the pooled fractions using a semi-preparative HPLC system equipped with a C18 column.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small percentage of formic or acetic acid to improve peak shape).

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

-

Visualizing the Process and Potential Biological Action

To aid in the conceptualization of the experimental workflow and a potential signaling pathway influenced by structurally similar compounds, the following diagrams are provided.

Caption: Workflow for the extraction and isolation of this compound.

A study on the related compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), also found in safflower, has elucidated its protective effects against endothelial injury through the HIF-1α/NF-κB signaling pathway.[5][6] Given the structural similarity, it is plausible that this compound may exert biological effects through similar mechanisms.

Caption: Hypothesized signaling pathway for the protective effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. maxapress.com [maxapress.com]

- 5. Frontiers | Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo [frontiersin.org]

- 6. Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 6-Hydroxykaempferol 3,6-diglucoside: A Technical Guide to its Isolation and Discovery from Carthamus tinctorius

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation and discovery of 6-Hydroxykaempferol 3,6-diglucoside, a flavonoid glycoside found in the flowers of Carthamus tinctorius (safflower). This document details the experimental protocols for extraction and purification, presents quantitative data, and explores the potential biological activities of this compound, with a focus on its antiplatelet effects.

Introduction

Carthamus tinctorius L., commonly known as safflower, is a plant with a rich history in traditional medicine and as a source of natural dyes.[1] Its flowers are a rich source of various bioactive compounds, including flavonoids, which are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. Among these is this compound, a specific flavonol glycoside that has been identified as a constituent of safflower.[2] This guide serves as a technical resource for researchers interested in the isolation, characterization, and potential therapeutic applications of this compound.

Physicochemical Properties and Spectral Data

Characterization of this compound is crucial for its unambiguous identification and for quality control purposes. The following table summarizes its key physicochemical properties. At present, detailed, publicly available 1H-NMR, 13C-NMR, and high-resolution mass spectrometry data for this compound are not extensively documented in readily accessible literature. The data presented here is based on general characteristics of flavonoid glycosides and related compounds found in scientific databases.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₁₇ | |

| Molecular Weight | 626.52 g/mol | |

| Appearance | Yellowish amorphous powder (predicted) | |

| Solubility | Soluble in methanol, ethanol (B145695); sparingly soluble in water; insoluble in non-polar solvents (predicted) | |

| UV λmax (in Methanol) | ~265, 350 nm (predicted for kaempferol (B1673270) glycosides) |

Experimental Protocols

The isolation and purification of this compound from Carthamus tinctorius flowers involve a multi-step process combining extraction and chromatographic techniques.

Plant Material and Extraction

-

Plant Material : Dried flowers of Carthamus tinctorius L. are used as the starting material.

-

Grinding : The dried flowers are ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction Solvent : A mixture of ethanol and water (e.g., 70-95% ethanol) is commonly used for the extraction of flavonoids.[3]

-

Extraction Method : Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.[1] For laboratory-scale preparation, ultrasound-assisted extraction is often preferred due to its efficiency and shorter extraction times.

-

Protocol :

-

Suspend the powdered safflower flowers in the extraction solvent (e.g., 1:10 w/v).

-

Perform ultrasonic extraction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50 °C).

-

Repeat the extraction process two to three times to ensure maximum recovery of the target compound.

-

Combine the extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification by Column Chromatography

The crude extract is a complex mixture of various compounds. A preliminary separation is typically achieved using column chromatography.

-

Stationary Phase : Macroporous adsorption resin (e.g., D101, AB-8) or silica (B1680970) gel is commonly used.

-

Mobile Phase : A gradient of solvents with increasing polarity is used for elution. For silica gel chromatography, a gradient of chloroform-methanol or ethyl acetate-methanol is often employed. For macroporous resin, a gradient of ethanol-water is typically used.

-

Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final purification of this compound to a high degree of purity, preparative HPLC is the method of choice.[2]

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 20 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B) |

| Gradient Program | Optimized based on analytical HPLC; e.g., 5-95% A over 40 minutes |

| Flow Rate | 10-20 mL/min |

| Detection | UV detector at the λmax of the compound (e.g., 350 nm) |

| Injection Volume | Dependent on the concentration of the partially purified fraction |

Fractions corresponding to the peak of this compound are collected, combined, and the solvent is removed under vacuum to yield the pure compound. The purity of the isolated compound should be confirmed by analytical HPLC.

Quantitative Data

The following table summarizes quantitative data related to the analysis of this compound and other flavonoids in Carthamus tinctorius. It is important to note that the yield of the target compound can vary significantly depending on the plant source, extraction method, and purification strategy.

| Parameter | Value | Method |

| Total Flavonoid Content | Varies (e.g., ~20 mg/g) | UV-Vis Spectrophotometry |

| Purity after Prep-HPLC | >95% | Analytical HPLC |

Biological Activity: Antiplatelet Aggregation

This compound has been reported to possess antiplatelet aggregatory effects.[4][5] This activity is of significant interest for the development of novel antithrombotic agents.

Experimental Protocol for Antiplatelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation :

-

Collect human venous blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Collect the supernatant (PRP) carefully.

-

-

Platelet Aggregation Measurement :

-

Platelet aggregation can be measured using a platelet aggregometer, which works on the principle of light transmission aggregometry.

-

Pre-warm the PRP sample to 37 °C.

-

Add a known concentration of this compound (dissolved in a suitable solvent like DMSO, with a final concentration of DMSO not exceeding 0.5%) or a vehicle control to the PRP and incubate for a short period (e.g., 5 minutes).

-

Induce platelet aggregation by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or arachidonic acid.[6][7]

-

Monitor the change in light transmittance over time. The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) baseline.

-

Proposed Signaling Pathway

Flavonoids, including kaempferol derivatives, are known to interfere with platelet activation signaling pathways. A plausible mechanism for the antiplatelet activity of this compound involves the inhibition of the arachidonic acid pathway.[8][9] Specifically, it may inhibit the cyclooxygenase-1 (COX-1) enzyme, leading to reduced production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[8][10]

Conclusion and Future Directions

This compound represents a promising natural product from Carthamus tinctorius with potential therapeutic applications, particularly in the realm of cardiovascular diseases due to its antiplatelet activity. This technical guide provides a foundational framework for its isolation, characterization, and biological evaluation.

Future research should focus on:

-

The development of optimized and scalable purification protocols to obtain larger quantities of the compound for extensive preclinical and clinical studies.

-

Comprehensive spectroscopic analysis (1D and 2D NMR, HRMS) to build a complete and publicly available dataset for this compound.

-

In-depth investigation of its mechanism of action, including its effects on other signaling pathways involved in platelet aggregation and its potential for synergistic effects with existing antithrombotic drugs.

-

Evaluation of its bioavailability, pharmacokinetics, and safety profile in animal models.

By addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel drug candidate.

References

- 1. Role of arachidonic acid metabolism in human platelet activation and irreversible aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. google.com [google.com]

- 4. Kaempferol-3-O-glucoside; LC-ESI-QTOF; MS2 - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evaluation of antiaggregatory activity of flavonoid aglycone series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids: Antiplatelet Effect as Inhibitors of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arachidonic acid-induced human platelet aggregation independent of cyclooxygenase and lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Arachidonic acid-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Flavonoids from Safflower (Carthamus tinctorius L.)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids isolated from the petals of safflower (Carthamus tinctorius L.) have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the key pharmacological effects of these compounds, with a focus on their antioxidant, anti-inflammatory, cardiovascular protective, and neuroprotective properties. This document summarizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes the underlying molecular mechanisms through signaling pathway diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Introduction

Safflower, a thistle-like herbaceous plant, has been used for centuries in traditional medicine, particularly for its purported benefits in circulatory and inflammatory conditions.[1] Modern phytochemical research has identified flavonoids as a major class of bioactive constituents responsible for these therapeutic effects.[2] Key flavonoids isolated from safflower include the water-soluble quinochalcones, hydroxysafflor yellow A (HSYA) and anhydrosafflor yellow B (AHSYB), as well as flavonols like kaempferol (B1673270) and quercetin (B1663063), and the pigment carthamin.[3][4] These compounds have demonstrated a wide range of biological activities, making them promising candidates for the development of novel therapeutic agents.

Key Bioactive Flavonoids in Safflower

The primary flavonoids contributing to the pharmacological profile of safflower are:

-

Hydroxysafflor Yellow A (HSYA): A major water-soluble pigment with potent antioxidant, anti-inflammatory, and cardioprotective effects.[5]

-

Anhydrosafflor Yellow B (AHSYB): Another significant quinochalcone C-glycoside with demonstrated neuroprotective properties.[6]

-

Kaempferol and its glycosides: A flavonol known for its strong anti-inflammatory and antioxidant activities.[7]

-

Quercetin and its glycosides: A ubiquitous flavonoid with well-documented cardioprotective and antioxidant effects.[8]

-

Carthamin and Precarthamin: Pigments with notable antioxidant and radical scavenging capabilities.[9]

Biological Activities and Quantitative Data

The biological activities of safflower flavonoids are diverse. The following sections summarize the key findings and present quantitative data in a structured format.

Antioxidant Activity

Safflower flavonoids exhibit significant antioxidant activity by scavenging free radicals and modulating endogenous antioxidant defense systems.[3]

| Flavonoid/Extract | Assay | IC50 / Activity | Reference |

| Safflower Aqueous Extract | DPPH Radical Scavenging | IC50: 176.66 ± 2.08 µg/mL | [10] |

| Safflower Methanolic Extract | DPPH Radical Scavenging | IC50: 278.33 ± 1.52 µg/mL | [10] |

| Safflower Aqueous Extract | Superoxide Radical Scavenging | IC50: 544.42 ± 2 µg/mL | [10] |

| Safflower Methanolic Extract | Superoxide Radical Scavenging | IC50: 606.78 ± 3.02 µg/mL | [10] |

| Carthamin ("Jawhara" variety) | DPPH Radical Scavenging | IC50: 1.23 ± 0.12 µg/mL | [9] |

| Precarthamin ("Jawhara" variety) | DPPH Radical Scavenging | IC50: 2.98 ± 0.54 µg/mL | [9] |

| Carthamin ("Jawhara" variety) | Ferric Reducing Antioxidant Power (FRAP) | 210.33 ± 0.25 µM TE/mL | [9] |

| Precarthamin ("Jawhara" variety) | Ferric Reducing Antioxidant Power (FRAP) | 98.26 ± 0.01 µM TE/mL | [9] |

Anti-inflammatory Activity

Flavonoids from safflower exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways such as NF-κB and MAPK.[1]

| Flavonoid/Extract | Model | Effect | Concentration | Reference |

| Kaempferol | LPS-stimulated RAW264.7 macrophages | Inhibition of Nitric Oxide (NO) production | Up to 98% inhibition at 100 µM | [2] |

| Kaempferol | LPS-stimulated RAW264.7 macrophages | Inhibition of Prostaglandin E2 (PGE2) production | Up to 98% inhibition at 100 µM | [2] |

| Kaempferol | LPS-stimulated RAW264.7 cells | Downregulation of TNF-α, COX-2, iNOS mRNA | Dose-dependent | [2] |

| Safflower Seed Extract | IL-1β-treated mouse chondrocytes | Blocked IκB degradation | Not specified | [11] |

| N-(p-coumaroyl) serotonin | IL-1β-treated mouse chondrocytes | Blocked IκB degradation and p65 phosphorylation | Not specified | [11] |

| N-feruloyl serotonin | IL-1β-treated mouse chondrocytes | Blocked IκB degradation and p65 phosphorylation | Not specified | [11] |

Cardiovascular Protective Activity

Safflower flavonoids, particularly HSYA and quercetin, have shown significant potential in protecting the cardiovascular system from ischemic injury and drug-induced toxicity.[5][8]

| Flavonoid | Model | Effect | Quantitative Data | Reference |

| Hydroxysafflor Yellow A (HSYA) | Rodent models of ischemic heart disease | Decrease in myocardial infarct size | Standardized Mean Difference: -2.82 | [5] |

| Hydroxysafflor Yellow A (HSYA) | Rodent models of ischemic heart disease | Reduction in serum cTnI levels | Standardized Mean Difference: -3.82 | [5] |

| Hydroxysafflor Yellow A (HSYA) | Rodent models of ischemic heart disease | Reduction in serum CK-MB levels | Standardized Mean Difference: -2.74 | [5] |

| Quercetin | Doxorubicin-treated H9c2 cells | Improved cell viability | Significant improvement at 50-200 µM | [12] |

| Quercetin | Doxorubicin-treated H9c2 cells | Decreased apoptosis | Apoptotic rate decreased from 61.4% to 9.5% with quercetin pretreatment | [12] |

| Quercetin (50µM) | Doxorubicin (200µM)-treated H9c2 cells | Increased cell viability | From 55±7% to near control levels | |

| Quercetin (50µM) | Hydrogen peroxide (500µM)-treated H9c2 cells | Increased cell viability | From 19±5.6% to 58±6% |

Neuroprotective Activity

Flavonoids from safflower have demonstrated neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.[13]

| Flavonoid/Extract | Model | Effect | Quantitative Data | Reference |

| Safflower Flavonoid Extract (SAFE) | 6-OHDA-induced rat model of Parkinson's disease | Improved behavioral performance | Not specified quantitatively | |

| Hydroxysafflor Yellow A (HSYA) | Aβ (20 µM)-treated PC12 cells | Increased cell viability | Dose-dependent reversal of Aβ-induced toxicity (20, 40, 80 µM) | |

| Anhydrosafflor Yellow B (AHSYB) | Oxygen-glucose deprivation/reperfusion (OGD/R) in PC12 cells | Increased cell viability | Dose-dependent increase |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10]

Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark, airtight container at 4°C.[10]

-

Test Sample Stock Solution: Prepare a stock solution of the safflower flavonoid or extract in methanol (e.g., 1 mg/mL).

-

Standard (Ascorbic Acid) Stock Solution: Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL).

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the test sample and standard in methanol to obtain a range of concentrations.

-

In a 96-well plate, add 100 µL of each dilution of the test sample or standard to respective wells.

-

Add 100 µL of methanol to a well to serve as a blank.

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated as follows:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

-

Western Blot Analysis for NF-κB Signaling Pathway

Principle: Western blotting is used to detect the levels of specific proteins in a sample. To assess NF-κB signaling, the phosphorylation of p65 and the degradation of IκBα are commonly measured.[11]

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., RAW264.7 macrophages) in appropriate media.

-

Pre-treat cells with various concentrations of the safflower flavonoid for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS], 1 µg/mL) for a specific duration (e.g., 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of the target proteins to the loading control.

-

Myocardial Infarction Model in Rats

Principle: Ligation of the left anterior descending (LAD) coronary artery in rats is a widely used model to induce myocardial infarction and evaluate the cardioprotective effects of therapeutic agents.

Protocol:

-

Anesthesia and Ventilation:

-

Anesthetize male Sprague-Dawley rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).

-

Intubate the rats and provide mechanical ventilation.

-

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Identify the LAD coronary artery.

-

Ligate the LAD with a suture (e.g., 6-0 silk) to induce ischemia. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.

-

After a specific period of ischemia (e.g., 30 minutes), the ligature can be removed to allow for reperfusion (for ischemia-reperfusion models).

-

-

Post-operative Care and Drug Administration:

-

Close the chest in layers.

-

Administer analgesics and monitor the animals for recovery.

-

Safflower flavonoids or vehicle can be administered at various time points (before ischemia, during reperfusion, or for a specified duration post-MI) via an appropriate route (e.g., intravenous, intraperitoneal, or oral).

-

-

Assessment of Infarct Size:

-

At the end of the experiment (e.g., 24 hours or longer), euthanize the rats and excise the hearts.

-

Perfuse the hearts with a solution of triphenyltetrazolium (B181601) chloride (TTC). Viable myocardium stains red, while the infarcted area remains pale.

-

Slice the heart and photograph the slices.

-

Quantify the infarct size as a percentage of the area at risk or the total left ventricular area using image analysis software.

-

Signaling Pathways and Mechanistic Diagrams

Safflower flavonoids exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Antioxidant Mechanism via Nrf2 Pathway Activation

Cardioprotective Mechanism via PI3K/Akt Pathway

Conclusion

The flavonoids isolated from Carthamus tinctorius L. represent a rich source of bioactive compounds with significant therapeutic potential. Their well-documented antioxidant, anti-inflammatory, cardiovascular protective, and neuroprotective activities, supported by a growing body of mechanistic studies, underscore their importance in drug discovery and development. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and mechanistic insights to facilitate further research and application of these promising natural products. Future investigations should focus on clinical trials to validate the efficacy and safety of safflower flavonoids in human populations for the prevention and treatment of various chronic diseases.

References

- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. marinebiology.pt [marinebiology.pt]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. benchchem.com [benchchem.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacities of 6-Hydroxykaempferol 3,6,7-tri-O-β-D-glucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxykaempferol 3,6,7-tri-O-β-D-glucoside is a flavonoid compound isolated from the flowers of Carthamus tinctorius L. (safflower), a plant with a long history in traditional medicine.[1] Flavonoids, a class of polyphenolic compounds, are widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems. This technical guide provides an in-depth overview of the in vitro antioxidant capacities of 6-Hydroxykaempferol 3,6,7-tri-O-β-D-glucoside, including comparative data from related compounds, detailed experimental protocols for key antioxidant assays, and a summary of the potential signaling pathways involved in its antioxidant activity. While direct quantitative antioxidant data for 6-Hydroxykaempferol 3,6,7-tri-O-β-D-glucoside is limited in publicly available literature, this guide synthesizes existing knowledge on closely related compounds to provide a comprehensive resource.

Quantitative Antioxidant Data

Quantitative data on the antioxidant activity of 6-Hydroxykaempferol 3,6,7-tri-O-β-D-glucoside is not extensively available. However, studies on other flavonoids isolated from Carthamus tinctorius and other sources provide valuable comparative insights into the potential antioxidant efficacy of this compound. The following tables summarize the antioxidant capacities of various related flavonoids, including kaempferol (B1673270) and its other glycosides, as measured by common in vitro assays.

Table 1: DPPH Radical Scavenging Activity of Comparative Flavonoids

| Compound | IC50 (µg/mL) | Source |

| Kaempferol | - | - |

| Quercetin | - | - |

| Luteolin | - | - |

| Safflower Honey Extract | 68.23 ± 0.40 | Carthamus tinctorius Honey[2] |

Table 2: ABTS Radical Scavenging Activity of Comparative Flavonoids

| Compound | IC50 (µg/mL) | Source |

| Kaempferol | - | - |

| Quercetin | - | - |

| Safflower Honey Extract | 81.88 ± 0.54 | Carthamus tinctorius Honey[2] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Safflower Extracts

| Extract | Antioxidant Power | Source |

| Safflower Flower Extract | High | Carthamus tinctorius[3] |

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate the antioxidant capacity of flavonoids like 6-Hydroxykaempferol 3,6,7-tri-O-β-D-glucoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[4][5][6]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Test compound (6-Hydroxykaempferol 3,6,7-tri-O-β-D-glucoside)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample preparation: Dissolve the test compound and positive control in methanol to prepare a series of concentrations.

-

Reaction: In a 96-well plate, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution. A blank containing only methanol and the DPPH solution is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless. The change in absorbance is measured spectrophotometrically.[7][8][9]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

Dilution of ABTS radical solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a series of concentrations of the test compound and positive control in methanol.

-

Reaction: Add a small volume of the sample or standard solution to a larger volume of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula:

Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[10][11]

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) (20 mM in water)

-

Test compound

-

Standard (e.g., FeSO₄·7H₂O)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample and standard preparation: Prepare a series of concentrations of the test compound and the ferrous sulfate (B86663) standard.

-

Reaction: Add a small volume of the sample or standard to a larger volume of the FRAP reagent in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 4 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is generated using the ferrous sulfate standard. The FRAP value of the sample is then determined from the standard curve and is expressed as µM Fe(II) equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of kaempferol and its glycosides are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). Studies on kaempferol and its glycosides suggest their ability to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense system.[13][14][15][16]

MAPK/NF-κB Signaling Pathway

Mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) are critical signaling pathways involved in inflammatory responses.[13][14][15] Oxidative stress can activate these pathways, leading to the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Kaempferol and its derivatives have been shown to inhibit the activation of MAPKs (such as ERK, JNK, and p38) and NF-κB.[13][14][15] By downregulating these pro-inflammatory pathways, these flavonoids can mitigate inflammation-associated oxidative damage.

Visualizations

Experimental Workflow

Caption: General experimental workflow for assessing in vitro antioxidant capacity.

Antioxidant Signaling Pathways

Caption: Key signaling pathways modulated by kaempferol glycosides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antioxidant and Anti-Inflammatory Activities of Safflower (Carthamus tinctorius L.) Honey Extract [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

The Anti-thrombotic Potential of Carthamus tinctorius L.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamus tinctorius L., commonly known as safflower, has a long history of use in traditional medicine for promoting blood circulation and resolving blood stasis.[1][2] Modern pharmacological research has begun to validate these traditional uses, identifying a range of bioactive compounds within the plant that possess significant anti-thrombotic properties. These compounds interfere with various stages of the thrombotic process, including platelet activation, aggregation, and the coagulation cascade. This technical guide provides an in-depth overview of the anti-thrombotic activity of compounds derived from Carthamus tinctorius L., presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Active Compounds and Quantitative Anti-thrombotic Activity

Multiple classes of compounds isolated from Carthamus tinctorius L. have demonstrated anti-thrombotic effects. These primarily include flavonoids, quinochalcones, and other phenolic compounds.[3][4] The quantitative effects of these compounds and extracts on various markers of thrombosis are summarized below.

Table 1: In Vitro Anti-platelet Activity of Carthamus tinctorius Compounds and Extracts

| Compound/Extract | Assay | Agonist | System | Concentration | Effect | Reference |

| Hydroxysafflor yellow A (HSYA) | Platelet Aggregation | PAF | Washed Rabbit Platelets | IC50: 0.99 mmol/L | - | [1] |

| Hydroxysafflor yellow A (HSYA) | Platelet Aggregation | ADP | Human Platelet-Rich Plasma | 25 µM | 70.9% inhibition | [5] |

| Safflor yellow A (SYA) | Platelet Aggregation | ADP | Human Platelet-Rich Plasma | 25 µM | 42.3% inhibition | [5] |

| Luteolin | Platelet Aggregation | ADP | Human Platelet-Rich Plasma | 25 µM | 74.9% inhibition | [5] |

| Safflower Extract | Platelet Aggregation | ADP | Human Platelet-Rich Plasma | 100 µg/mL | 22.3–66.6% inhibition | [5] |

Table 2: In Vitro Anticoagulant Activity of Carthamus tinctorius Compounds and Extracts

| Compound/Extract | Assay | System | Concentration | Effect | Reference |

| Hydroxysafflor yellow A (HSYA) | aPTT | Platelet-Poor Plasma | 30 µg/mL (~0.05 mM) | 50% prolongation | [6] |

| Safflower Injection | aPTT | Human Plasma | - | Significant prolongation | [7] |

| Safflower Injection (Fraction 4) | aPTT | Human Plasma | 4.0 µg/µL | 95.4 ± 1.4 s | [7] |

| p-hydroxy-cinnamic acid | aPTT | Human Plasma | - | Significant prolongation | [7] |

| Safflower Injection | PT | Human Plasma | - | No significant effect | [7] |

Table 3: In Vivo Anti-thrombotic Activity of Carthamus tinctorius Extracts

| Extract | Animal Model | Dosage | Effect | Reference |

| Ethanol Extract | Rat FeCl3-induced thrombosis | Dose-dependent | Reduced arterial and venous thrombus weight | [8][9][10] |

| Safflower yellow | Rat | 100 mg/kg & 200 mg/kg | Significantly reduced blood fluidity | [5] |

| Hydroxysafflor yellow A | Rat | 1.5, 3.0, & 6.0 mg/kg (i.v.) | Significantly reduced thrombosis | [5] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-thrombotic activity of compounds from Carthamus tinctorius L..

Platelet Aggregation Assay (Light Transmission Aggregometry)

This in vitro assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.

-

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist is added, platelets aggregate, and the turbidity of the PRP decreases. An aggregometer measures this change in light transmission, which is proportional to the extent of aggregation.[11]

-

Procedure:

-

Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[12]

-

PRP and PPP Preparation: The blood is centrifuged at a low speed (e.g., 240 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The remaining blood is then centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).[11]

-

Assay:

-

Aliquots of PRP are placed in cuvettes in the aggregometer and warmed to 37°C.

-

The test compound (dissolved in a suitable solvent) or vehicle control is added to the PRP and incubated for a specific period.

-

A platelet agonist such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or platelet-activating factor (PAF) is added to induce aggregation.[11]

-

The change in light transmission is recorded for a set time (e.g., 5-10 minutes).[13]

-

-

Data Analysis: The percentage of aggregation is calculated relative to the PPP control. The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to that of the vehicle control.

-

In Vivo Thrombosis Models

This model is used to evaluate the in vivo efficacy of anti-thrombotic agents in an arterial thrombosis setting.

-

Principle: Topical application of ferric chloride to an artery induces oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.[6][14]

-

Procedure:

-

Animal Preparation: A rat is anesthetized, and the common carotid artery is surgically exposed.[15][16]

-

Thrombus Induction: A filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 35-50%) is applied to the surface of the carotid artery for a defined period (e.g., 3-10 minutes).[14][15]

-

Blood Flow Monitoring: Blood flow in the artery is monitored using a Doppler flow probe to determine the time to occlusion.[15]

-

Treatment: The test compound or vehicle is typically administered (e.g., intravenously or orally) prior to the induction of thrombosis.

-

Outcome Measurement: The primary endpoint is the time to arterial occlusion. The weight of the thrombus can also be measured after excision.[15]

-

This model is used to study venous thrombosis.

-

Principle: Complete or partial ligation of the inferior vena cava induces stasis of blood flow, leading to the formation of a thrombus.[17][18]

-

Procedure:

-

Animal Preparation: A mouse or rat is anesthetized, and a midline laparotomy is performed to expose the inferior vena cava.[18]

-

Ligation: The IVC is carefully separated from the surrounding tissues, and a ligature is tied around it. Side branches may also be ligated to ensure complete stasis.[17][18]

-

Treatment: The test compound or vehicle is administered before or after the ligation procedure.

-

Outcome Measurement: After a specific period (e.g., 24-48 hours), the animal is euthanized, and the IVC segment containing the thrombus is excised. The thrombus is then removed and weighed.

-

Coagulation Assays

These assays are performed on platelet-poor plasma to assess the effects of compounds on the coagulation cascade.

-

Principle: The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. It measures the time it takes for a clot to form after the addition of a contact activator (e.g., kaolin, silica) and phospholipids (B1166683) to plasma.[19][20]

-

Procedure:

-

Platelet-poor plasma is incubated at 37°C.

-

An aPTT reagent containing a contact activator and phospholipids is added to the plasma.

-

After a brief incubation, calcium chloride is added to initiate clotting, and the time to clot formation is measured.[21]

-

A prolonged aPTT indicates a deficiency in one or more factors of the intrinsic or common pathways or the presence of an inhibitor.

-

-

Principle: The PT assay assesses the extrinsic and common pathways of coagulation. It measures the time for clot formation after the addition of thromboplastin (B12709170) (a source of tissue factor) and calcium to plasma.[8][22]

-

Procedure:

Signaling Pathways and Mechanisms of Action

The anti-thrombotic effects of compounds from Carthamus tinctorius L. are mediated through the modulation of key signaling pathways involved in platelet activation and coagulation.

Inhibition of Platelet Activation

Several compounds from safflower have been shown to inhibit platelet activation by interfering with agonist-receptor interactions and downstream signaling cascades.

Adenosine diphosphate (ADP) is a crucial platelet agonist that binds to two G-protein coupled receptors on the platelet surface: P2Y₁ and P2Y₁₂.[25] The coordinated signaling through these receptors leads to platelet shape change, aggregation, and thrombus stabilization.[26] Compounds from Carthamus tinctorius L. can interfere with this pathway.

Upon vascular injury, exposed collagen in the subendothelium serves as a potent platelet activator, primarily through the glycoprotein (B1211001) VI (GPVI) receptor.[9][27] This interaction initiates a signaling cascade involving tyrosine kinases, leading to robust platelet adhesion and aggregation.

Thromboxane (B8750289) A₂ is a potent vasoconstrictor and platelet agonist that is synthesized by activated platelets. It acts as a positive feedback mediator, amplifying the initial platelet activation signal.[4][28]

Experimental Workflow for Anti-thrombotic Drug Discovery from Carthamus tinctorius L.

The process of identifying and characterizing anti-thrombotic compounds from Carthamus tinctorius L. involves a multi-step approach, from initial screening of extracts to in-depth mechanistic studies of isolated compounds.

Conclusion

Carthamus tinctorius L. is a rich source of bioactive compounds with potent anti-thrombotic activities. The evidence presented in this guide, encompassing quantitative data from in vitro and in vivo studies, detailed experimental protocols, and an understanding of the underlying molecular mechanisms, provides a solid foundation for further research and development in this area. The identified active compounds, particularly hydroxysafflor yellow A and various flavonoids, hold promise as lead candidates for the development of novel anti-thrombotic agents. Future research should focus on the synergistic effects of these compounds, their pharmacokinetic and pharmacodynamic profiles, and their potential for clinical application in the prevention and treatment of thrombotic disorders.

References

- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Frontiers | Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease [frontiersin.org]

- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 9. ashpublications.org [ashpublications.org]

- 10. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis [jove.com]

- 18. Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 20. Activated partial thromboplastin time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. atlas-medical.com [atlas-medical.com]

- 22. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 23. atlas-medical.com [atlas-medical.com]

- 24. emedicine.medscape.com [emedicine.medscape.com]

- 25. researchgate.net [researchgate.net]

- 26. ashpublications.org [ashpublications.org]

- 27. Platelet-collagen interaction: is GPVI the central receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Thromboxane A2 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxykaempferol 3,6-diglucoside

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the solubility and stability of 6-Hydroxykaempferol 3,6-diglucoside is limited in publicly available literature. The information presented in this guide is extrapolated from studies on structurally related compounds, primarily its aglycone, kaempferol (B1673270), and other kaempferol glycosides. The experimental protocols provided are generalized methods applicable to the analysis of flavonoid compounds.

Introduction

This compound is a flavonoid glycoside, a class of natural compounds known for their diverse biological activities. As with any bioactive molecule under investigation for pharmaceutical or nutraceutical applications, understanding its physicochemical properties, such as solubility and stability, is paramount. These parameters critically influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation, storage, and handling. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound and details relevant experimental protocols for their determination.

Predicted Solubility Profile

The solubility of a flavonoid is significantly influenced by its structure, particularly the number and position of hydroxyl groups and the presence of glycosidic moieties. The addition of sugar molecules, as in the case of this compound, generally increases the polarity of the compound and is expected to enhance its solubility in aqueous solutions compared to its aglycone, 6-Hydroxykaempferol.

Based on data for kaempferol and its other glycosides, the following solubility profile for this compound can be anticipated:

| Solvent | Predicted Solubility | Rationale & Remarks |

| Water | Low to Moderate | Glycosylation is known to improve the water solubility of flavonoids. However, the parent aglycone, kaempferol, is only slightly soluble in water[1]. The two glucose units in this compound are expected to significantly increase its aqueous solubility compared to kaempferol. |

| Ethanol (B145695) | Soluble | Kaempferol is soluble in hot ethanol[1][2]. The glycoside is expected to be readily soluble in ethanol and other short-chain alcohols. |

| Methanol | Soluble | Methanol is a common solvent for flavonoids and their glycosides. Kaempferol is soluble in methanol[2]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a versatile solvent for a wide range of organic compounds, including flavonoids. Kaempferol exhibits good solubility in DMSO[3]. |

| Acetonitrile (B52724) | Moderately Soluble | Acetonitrile is often used in reversed-phase HPLC for flavonoids, indicating at least moderate solubility. |

| Ethyl Acetate (B1210297) | Sparingly Soluble | Ethyl acetate is a less polar solvent, and the polar glucose moieties are likely to limit the solubility of the compound in it. |

| Chloroform/Dichloromethane | Insoluble | These non-polar organic solvents are generally poor solvents for highly polar glycosylated flavonoids. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Thermostatic shaker

-

Centrifuge

-

Analytical balance

-

HPLC-UV system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are placed in a thermostatic shaker set at a specific temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are centrifuged at high speed to separate the undissolved solid from the supernatant.

-

Sample Preparation: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent (usually the mobile phase of the HPLC method).

-

Quantification: The concentration of the dissolved compound in the diluted supernatant is determined using a validated HPLC-UV method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Solubility Determination Workflow

Stability Profile and Degradation Pathways

Flavonoids are susceptible to degradation under various stress conditions, including exposure to heat, light, oxygen, and non-neutral pH. The stability of this compound will be influenced by these factors. Glycosylation can sometimes protect the flavonoid core from degradation.

Predicted Stability

| Condition | Predicted Stability | Rationale & Remarks |

| pH | Most stable in acidic to neutral pH (pH 4-7). Unstable in alkaline conditions. | Flavonoids are generally more stable in acidic conditions. Alkaline conditions can lead to rapid degradation through hydrolysis and oxidation of the phenolic hydroxyl groups. |

| Temperature | Susceptible to degradation at elevated temperatures. | Thermal degradation of flavonoids can occur, and the rate of degradation is temperature-dependent. Studies on kaempferol have shown thermal degradation follows specific kinetic models. |

| Light (Photostability) | Potentially unstable upon exposure to UV or high-intensity light. | Many flavonoids are light-sensitive and can undergo photodegradation. Solutions should be protected from light. |

| Oxidation | Susceptible to oxidation. | The polyphenol structure is prone to oxidation, especially in the presence of oxygen, metal ions, and high pH. |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Thermostatic oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is treated with HCl (e.g., 0.1 M) and heated (e.g., 60-80 °C) for a specified time.

-

Base Hydrolysis: The stock solution is treated with NaOH (e.g., 0.1 M) at room temperature or with gentle heating.

-

Oxidative Degradation: The stock solution is treated with H₂O₂ (e.g., 3-30%) at room temperature.

-

Thermal Degradation: The solid compound or its solution is exposed to high temperatures (e.g., 80-100 °C) in a thermostatic oven.

-

Photodegradation: The solution is exposed to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At various time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. An HPLC-MS method is used to identify the mass of the degradation products.

-

Data Analysis: The percentage of degradation is calculated, and the degradation kinetics can be determined. The structures of the degradation products are proposed based on their mass spectra.

Forced Degradation Study Workflow

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for both solubility and stability studies to accurately quantify the parent compound and separate it from any degradation products.

Typical HPLC Parameters for Flavonoid Glycosides:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to control pH and improve peak shape) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the maximum absorbance wavelength (λmax) of the compound (for kaempferol derivatives, this is typically around 265 nm and 365 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.

-

Injection Volume: 10-20 µL.

Conclusion

References

6-Hydroxykaempferol 3,6-diglucoside and its role in traditional Chinese medicine.

An In-depth Analysis of a Bioactive Flavonoid in Traditional Chinese Medicine

Introduction

6-Hydroxykaempferol (B1588450) 3,6-diglucoside is a flavonoid glycoside found in various medicinal plants, most notably in the florets of Safflower (Carthamus tinctorius L.).[1] In the realm of Traditional Chinese Medicine (TCM), Safflower is a well-regarded herb for its therapeutic effects on promoting blood circulation and resolving blood stasis.[2][3] While much of the research on Safflower has centered on compounds like hydroxysafflor yellow A (HSYA), there is growing interest in the pharmacological potential of its 6-hydroxykaempferol glycosides. This technical guide provides a comprehensive overview of 6-Hydroxykaempferol 3,6-diglucoside and its closely related derivatives, with a focus on its role in TCM, its biological activities, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Role in Traditional Chinese Medicine

Safflower, the primary source of this compound, has a long history of use in TCM for treating cardiovascular and cerebrovascular diseases.[2][4] Formulations containing Safflower extract, such as the Xuebijing injection, are utilized to inhibit pro-inflammatory cytokines and improve cardiac function after hypoxic events.[2] The therapeutic effects of Safflower are attributed to its complex mixture of bioactive compounds, including chalcones and flavanols, with 6-hydroxykaempferol glycosides being a significant constituent.[2] While specific traditional uses for the isolated this compound are not documented, its presence in Safflower suggests its contribution to the overall therapeutic profile of this important medicinal herb. Additionally, this compound has been noted for its antiplatelet aggregatory effect.[5]

Biological Activities and Quantitative Data

Research into the specific biological activities of this compound is emerging. However, a closely related compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), also isolated from Safflower, has been studied more extensively.[2][4][6] The findings for HGG provide valuable insights into the potential pharmacological effects of this compound, as they share the same core structure.

Anti-inflammatory and Cytoprotective Effects

Studies on HGG have demonstrated its significant protective effects against endothelial injury induced by oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemia-reperfusion injury.[2][4] HGG was found to decrease endothelial cell apoptosis in a concentration-dependent manner.[2] It also inhibited the mRNA expression of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][6]

The following tables summarize the quantitative data from in vitro assays on the effects of HGG.

Table 1: Effect of HGG on LDH Release in OGD/R-Treated HUVECs [2][4]

| Treatment | Concentration (µM) | LDH Release (Fold Change vs. Control) |

| OGD/R | - | 10.7 |

| HGG + OGD/R | 0.1 | 8.7 |

| HGG + OGD/R | 1 | 6.2 |

| HGG + OGD/R | 10 | 3.8 |

Table 2: Effect of HGG on Apoptosis in OGD/R-Treated HUVECs (Annexin V-FITC/PI Assay) [2][4]

| Treatment | Concentration (µM) | Apoptotic Cells (%) |

| Control | - | 3.07 |

| OGD/R | - | 7.72 |

| HGG + OGD/R | 0.1 | 5.07 |

| HGG + OGD/R | 1 | 4.20 |

| HGG + OGD/R | 10 | 3.74 |

Anti-thrombotic Effects

In vivo studies using a phenylhydrazine (B124118) (PHZ)-induced zebrafish thrombosis model showed that HGG has anti-thrombotic activity, improving blood circulation.[2][6]

Antioxidant Properties

While specific quantitative antioxidant data for this compound is limited, it is known that 6-hydroxykaempferol glycosides, in general, possess antioxidant capabilities.[7][8] The antioxidant activity of flavonoids is a key mechanism underlying their various health benefits.

Signaling Pathways

The mechanism of action for HGG in protecting against OGD/R-induced endothelial injury has been linked to the regulation of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Nuclear Factor kappa B (NF-κB) signaling pathways.[2][6] HGG was found to suppress the inflammatory response by modulating these pathways.[2] Given the structural similarity, it is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Proposed signaling pathway for the anti-inflammatory effect.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its related compounds.

Isolation and Purification of 6-Hydroxykaempferol Glycosides from Carthamus tinctorius

A general workflow for the isolation and purification of flavonoid glycosides from plant material is outlined below.

General workflow for flavonoid isolation.

Cell Culture and OGD/R Model

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[2]

-

OGD/R Induction: To mimic ischemia-reperfusion, HUVECs are washed with PBS and cultured in glucose-free DMEM. The cells are then placed in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 4 hours. Following the oxygen-glucose deprivation, the medium is replaced with normal DMEM, and the cells are returned to normoxic conditions for 10 hours for reoxygenation.[4]

Cytotoxicity and Cell Viability Assays

-

MTT Assay: HUVECs are seeded in 96-well plates and treated with various concentrations of the test compound. After incubation, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[2]

-

LDH Release Assay: Cell death is quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium using a commercial LDH assay kit according to the manufacturer's instructions.[2][4]

Apoptosis Assay

-

Annexin V-FITC/PI Staining: HUVECs are treated as described in the OGD/R model. The cells are then harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark. The percentage of apoptotic cells is determined by flow cytometry.[2][4]

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from HUVECs using a suitable reagent like TRIzol.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: Real-time quantitative PCR is performed using SYBR Green master mix and specific primers for target genes (e.g., IL-1β, IL-6, TNF-α, HIF-1α, NF-κB) and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[2]

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from HUVECs using RIPA lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk and then incubated with primary antibodies against target proteins (e.g., HIF-1α, NF-κB, p-NF-κB) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Conclusion

This compound, a constituent of the traditional Chinese medicine Safflower, represents a promising area for pharmacological research. While detailed studies on this specific compound are limited, evidence from the closely related glucuronide derivative, HGG, strongly suggests its potential as an anti-inflammatory, cytoprotective, and anti-thrombotic agent. The modulation of the HIF-1α/NF-κB signaling pathway appears to be a key mechanism of action. The experimental protocols detailed in this guide provide a solid foundation for further investigation into the therapeutic properties of this compound. Future research should focus on isolating sufficient quantities of the pure diglucoside to perform comprehensive in vitro and in vivo studies to validate and expand upon the findings from its related compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this and other bioactive molecules from traditional Chinese medicine.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Activities of Safflower Yellow and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects and mechanisms of 6-hydroxykaempferol 3,6- di- O-glucoside-7- O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Quantification of 6-Hydroxykaempferol 3,6-diglucoside in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract